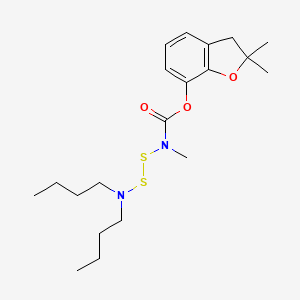![molecular formula C22H30N5O5P B13413877 N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide](/img/structure/B13413877.png)
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide is a complex organic compound with a molecular formula of C34H52N10O17P2 This compound is characterized by its intricate structure, which includes a purine base linked to a benzamide group through a phosphorylated propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide involves multiple steps, starting with the preparation of the purine base and the benzamide group. The key steps include:
Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide derivatives with amines.
Phosphorylation: The propyl chain is phosphorylated using di(propan-2-yloxy)phosphoryl chloride under controlled conditions to ensure the correct stereochemistry.
Coupling Reaction: The phosphorylated propyl chain is then coupled with the purine base using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Formation of Benzamide: The benzamide group is synthesized separately and then attached to the purine base through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or purine derivatives.
Scientific Research Applications
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in cellular signaling pathways and as a probe for investigating enzyme activities.
Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to modulation of their activity. This can result in inhibition or activation of biochemical pathways, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]acetamide
- N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]formamide
Uniqueness
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide is unique due to its specific structural features, such as the benzamide group and the phosphorylated propyl chain. These features confer distinct chemical properties and biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H30N5O5P |
|---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[9-[(2R)-2-[di(propan-2-yloxy)phosphorylmethoxy]propyl]purin-6-yl]benzamide |
InChI |
InChI=1S/C22H30N5O5P/c1-15(2)31-33(29,32-16(3)4)14-30-17(5)11-27-13-25-19-20(23-12-24-21(19)27)26-22(28)18-9-7-6-8-10-18/h6-10,12-13,15-17H,11,14H2,1-5H3,(H,23,24,26,28)/t17-/m1/s1 |
InChI Key |
YNYPHDPOKHGRSR-QGZVFWFLSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OCP(=O)(OC(C)C)OC(C)C |
Canonical SMILES |
CC(C)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)NC(=O)C3=CC=CC=C3)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





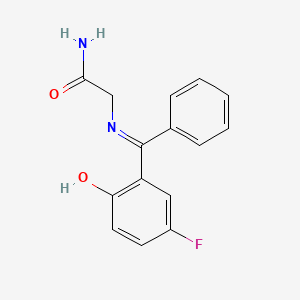
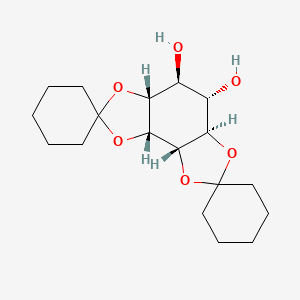
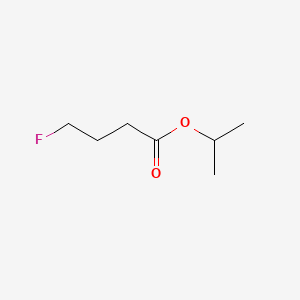

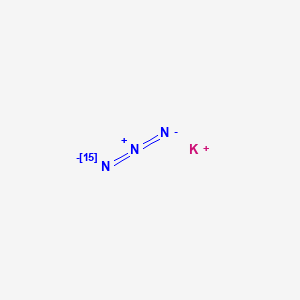
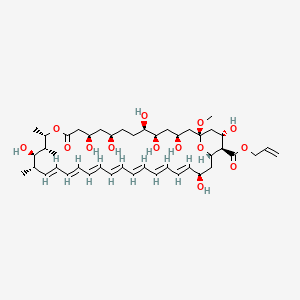
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
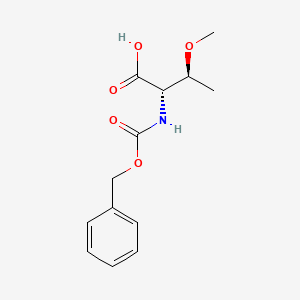

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
